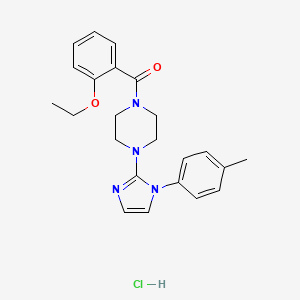

(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

描述

This compound features a piperazine core linked to a 2-ethoxyphenyl methanone group and a 1-(p-tolyl)-1H-imidazol-2-yl substituent. The ethoxy group at the ortho position of the phenyl ring enhances lipophilicity, while the p-tolyl group on the imidazole contributes to steric bulk. Its hydrochloride salt improves solubility for pharmacological applications.

属性

IUPAC Name |

(2-ethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2.ClH/c1-3-29-21-7-5-4-6-20(21)22(28)25-14-16-26(17-15-25)23-24-12-13-27(23)19-10-8-18(2)9-11-19;/h4-13H,3,14-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUUNGCRQOMPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Piperazine Derivative Formation: The piperazine ring is introduced by reacting the imidazole derivative with piperazine under suitable conditions.

Coupling with 2-Ethoxyphenyl Group: The final step involves coupling the piperazine derivative with 2-ethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The aromatic rings and the imidazole moiety can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced, particularly at the imidazole ring, under suitable reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully reduced derivatives.

科学研究应用

It appears the query is focused on the applications of the chemical compound "(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride." However, directly applicable information, data tables, or case studies for this specific compound are not available in the provided search results. The search results do provide some information on similar compounds and related concepts.

Here's what can be gathered from the search results:

- (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride:

-

Similar Imidazole Compounds:

- Other imidazole derivatives exist, such as (1-(4-methoxyphenyl)-2-p-tolyl-1H-imidazol-4-yl)(4-(naphthalen-2-yl)piperazin-1-yl)methanone, with potential applications as inhibitors .

- Another related compound is (1-(3-ethoxyphenyl)-2-p-tolyl-1H-imidazol-4-yl)(4-(quinolin-3-yl)piperazin-1-yl)methanone .

-

General Information on Imidazole Derivatives:

- 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, a synthetic organic compound, has a complex structure with potential applications in scientific research. It features an imidazole ring with methoxyphenyl and p-tolyl groups.

- The preparation of such compounds involves multi-step organic reactions, starting with imidazole ring formation, followed by the introduction of substituents, and finally, the establishment of a thioether linkage and introduction of an acetamide group.

- The mechanism of action may involve interaction with molecular targets, with the imidazole ring potentially interacting with enzymes or receptors. The methoxyphenyl and p-tolyl groups may enhance binding affinity.

作用机制

The mechanism of action of (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key features of the target compound with three structural analogs:

*Calculated molecular weight based on structural analysis.

Key Observations:

The p-tolyl group on the imidazole (target and ) introduces steric bulk, which may improve target binding but could hinder metabolic clearance compared to smaller groups like ethyl () or 2-fluorophenyl ().

Molecular Weight and Size :

- The target compound (~424.5 g/mol) is larger than ’s analog (350.8 g/mol), suggesting differences in bioavailability and distribution.

Pharmacological Implications

- MDM2 Inhibition : highlights PROTAC derivatives with similar piperazine-imidazole scaffolds, suggesting the target compound may act as a protein degrader in oncology. The ethoxy group’s lipophilicity could improve cell penetration compared to ’s ketone chain .

- Receptor Affinity: ’s benzoimidazole analog demonstrates dual histamine H1/H4 receptor activity, implying the piperazine-methanone core is versatile for receptor targeting. The target’s p-tolyl group may favor interactions with hydrophobic binding pockets .

- Metabolic Stability : The ethyl substituent in ’s compound may reduce cytochrome P450-mediated metabolism compared to bulkier aryl groups, highlighting a trade-off between binding and clearance .

常见问题

Q. What synthetic strategies are optimal for synthesizing (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride?

Methodological Answer: A three-step synthesis is recommended:

Imidazole-piperazine coupling : React 1-(p-tolyl)-1H-imidazole-2-carbaldehyde with piperazine under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane).

Carbonyl introduction : Treat the resulting piperazine intermediate with 2-ethoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

Salt formation : React the free base with HCl in ethanol to yield the hydrochloride salt.

Key purification steps : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) followed by recrystallization from ethanol/water .

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), ethoxy group (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet), and piperazine protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and piperazine carbons (40–55 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula C₂₅H₂₇ClN₄O₂ (exact mass calculated: 474.18).

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. How can dual receptor binding affinity (e.g., histamine H₁/H₄) be systematically evaluated for this compound?

Methodological Answer:

- Radioligand Binding Assays :

- Use [³H]mepyramine for H₁ receptor binding (cell membranes from transfected HEK293 cells).

- For H₄ receptors, employ [³H]histamine competition assays.

- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Functional Assays :

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS/MS.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.

- Pharmacokinetic (PK) Profiling : Administer intravenously/orally to rodents; collect plasma samples for AUC and half-life determination.

- Data Reconciliation : Apply PK/PD modeling to correlate in vitro IC₅₀ with effective plasma concentrations .

Q. What methodologies are recommended for studying the compound’s physicochemical stability?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Oxidative stress : Treat with 3% H₂O₂; assess peroxide-sensitive groups (e.g., imidazole ring).

- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks; analyze by XRPD for polymorphic changes .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Methodological Answer:

- Core Modifications :

- Replace the 2-ethoxyphenyl group with halogenated or bulky substituents to assess steric effects.

- Modify the piperazine linker (e.g., replace with homopiperazine) to alter conformational flexibility.

- Assay Cascade :

- Screen analogs against H₁/H₄ receptors and CYP450 isoforms (e.g., CYP3A4 inhibition).

- Prioritize compounds with >50-fold selectivity over off-target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。